

Application Notes and Protocols: Synthesis of Methyl-1-Amino-1-Cyclopentanecarboxylate Hydrochloride

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Compound of Interest

Compound Name: 1-Amino-1-cyclopentanemethanol

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This document provides detailed protocols for the synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The information compiled herein is intended to facilitate the efficient and reproducible synthesis of this compound.

Chemical Properties and Data

Identifier	Value	Reference
IUPAC Name	methyl 1-aminocyclopentane-1-carboxylate;hydrochloride	[1]
CAS Number	60421-23-0	[1][2]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[1]
Molecular Weight	179.64 g/mol	[1]
Melting Point	205-208 °C (decomposed)	[2][3][4][5]
Appearance	White to off-white crystalline powder	[2][3]

Spectroscopic Data

Technique	Data	Reference
^1H NMR (D_2O)	δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H) ppm	[3]
^1H NMR (CD_3OD)	Spectra confirms the correct structure	[2]
^1H NMR (DMSO-d_6)	Spectra confirms the correct structure	[2]
IR (KBr)	1740 cm^{-1} (C=O)	[3]

Synthesis Protocols

Two primary methods for the synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride are presented below. Both methods utilize the esterification of 1-aminocyclopentanecarboxylic acid in methanol with thionyl chloride as the esterification agent.

Protocol 1: General Laboratory Scale Synthesis

This protocol is suitable for general laboratory synthesis and provides a high yield of the desired product.[3]

Materials:

- 1-amino-1-cyclopentanecarboxylic acid (0.1 mol, 12.9 g)
- Absolute methanol (30 ml)
- Thionyl chloride (7.9 ml, freshly distilled)
- Anhydrous ether

Equipment:

- Round-bottom flask

- Stirring apparatus
- Dropping funnel
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Buchner funnel and filter flask

Procedure:

- To 30 ml of absolute methanol at 0 °C, add dropwise with stirring 7.9 ml of freshly distilled thionyl chloride over a period of 30 minutes.
- After the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.
- Heat the suspension with stirring and maintain the temperature at 75 °C for 2.5 hours after the reaction suspension dissolves.
- Remove the methanol under reduced pressure using a rotary evaporator to obtain an off-white crystalline mass.
- Triturate the crystalline mass with anhydrous ether.
- Collect the solid product by filtration, wash with anhydrous ether, and dry under vacuum.

Expected Yield: 16.1 g (90%) of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride.[3]

Protocol 2: Scalable Synthesis with in-situ Monitoring

This protocol is adapted from a patented procedure and is suitable for larger scale synthesis, yielding a product of high purity that can often be used without further purification.[2]

Materials:

- 1-aminocyclopentanecarboxylic acid (5.23 mol, 675 g)
- Methanol (6.5 L)
- Thionyl chloride (9.4 mol, 687 mL)
- Dichloromethane (1 L)

Equipment:

- Large reaction vessel with cooling capabilities (ice/methanol bath)
- Mechanical stirrer
- Dropping funnel
- Rotary evaporator

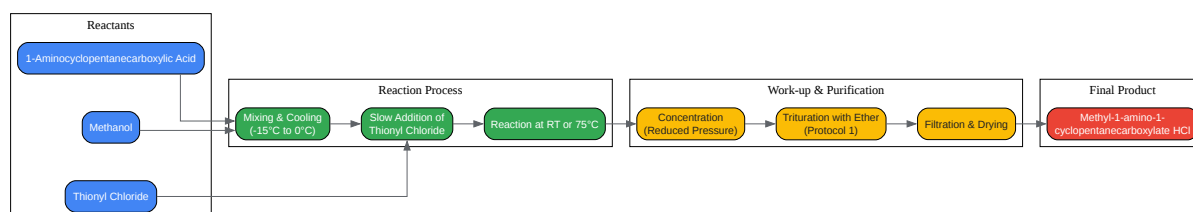
Procedure:

- Cool a suspension of 1-aminocyclopentanecarboxylic acid (675 g, 5.23 mol) in methanol (6.5 L) to -15 °C using an ice/methanol bath.
- Slowly add thionyl chloride (687 mL, 9.4 mol) dropwise, controlling the rate of addition to maintain the reaction temperature.
- After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight.
- Concentrate the reaction mixture under reduced pressure.
- Add dichloromethane (1 L) to the concentrated residue and concentrate again under reduced pressure to yield methyl 1-aminocyclopentanecarboxylate hydrochloride as a white solid.

Expected Yield: 938 g (100%). The product is typically of sufficient purity for use in subsequent steps without further purification.^[2]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride.



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Caption: General workflow for the synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride.

Safety Information

- Thionyl chloride is corrosive and toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- The reaction is exothermic. Proper temperature control is crucial, especially during the addition of thionyl chloride.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

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References

- 1. Methyl 1-amino-1-cyclopentanecarboxylate, HCl | C7H14ClNO2 | CID 11513856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride CAS#: 60421-23-0 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
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